2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one
CAS No.:
Cat. No.: VC17847292
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16N2O |
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Molecular Weight | 204.27 g/mol |
IUPAC Name | 2-piperidin-2-yl-1-pyridin-2-ylethanone |
Standard InChI | InChI=1S/C12H16N2O/c15-12(11-6-2-4-8-14-11)9-10-5-1-3-7-13-10/h2,4,6,8,10,13H,1,3,5,7,9H2 |
Standard InChI Key | JMIVHKOMZOCYMJ-UHFFFAOYSA-N |
Canonical SMILES | C1CCNC(C1)CC(=O)C2=CC=CC=N2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-(Piperidin-2-yl)-1-(pyridin-2-yl)ethan-1-one consists of two heterocyclic systems:
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Piperidine: A six-membered saturated ring with one nitrogen atom, adopting a chair conformation in its most stable state.
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Pyridine: A six-membered aromatic ring with one nitrogen atom, contributing to planar geometry and π-π stacking potential.
The ethanone linker () bridges the 2-position of the piperidine ring to the 1-position of the pyridine ring, creating a conjugated system that may influence electronic distribution and reactivity .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 204.27 g/mol |
Exact Mass | 204.1263 |
Polar Surface Area (PSA) | 33.20 Ų |
LogP (Octanol-Water) | 1.70 |
Hydrogen Bond Donors | 1 (piperidine NH) |
Hydrogen Bond Acceptors | 3 (ketone O, pyridine N) |
Synthetic Approaches
Retrosynthetic Analysis
Plausible routes to 2-(Piperidin-2-yl)-1-(pyridin-2-yl)ethan-1-one draw from methodologies used for analogous structures :
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Reductive Amination: Coupling 2-pyridinecarbaldehyde with a piperidine-2-ylmethylamine derivative, followed by oxidation to the ketone.
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Buchwald–Hartwig Amination: Cross-coupling a bromopyridine precursor with a preformed piperidinyl ethanone intermediate .
Stepwise Synthesis (Hypothetical Pathway)
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Piperidine Functionalization:
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Introduce a ketone group at the 2-position of piperidine via Friedel–Crafts acylation or oxidation of a secondary alcohol.
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Pyridine Coupling:
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Purification:
Key Challenges
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Steric Hindrance: Bulky substituents on piperidine may impede coupling reactions, necessitating optimized catalysts (e.g., Pd(OAc)₂ with Xantphos) .
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Oxidation Sensitivity: The ketone group requires protection (e.g., as a ketal) during synthetic steps involving reducing agents .
Comparative Structural Analysis
Conformational Dynamics
X-ray crystallography of structurally related piperidone derivatives reveals:
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Dihedral Angles: The pyridine and piperidine rings adopt a near-planar arrangement, with dihedral angles of ~11.9° between rings, favoring conjugation .
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Substituent Orientation: -Aryl groups (e.g., sulfonyl in ) project away from the piperidine core, minimizing steric clashes.
Impact of Ring Size
Comparing 2-(Piperidin-2-yl)-1-(pyridin-2-yl)ethan-1-one to its pyrrolidine analog (CAS 402937-53-5) :
Table 2: Ring Size Effects on Properties
Property | Piperidine Derivative | Pyrrolidine Derivative |
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Molecular Weight | 204.27 g/mol | 190.24 g/mol |
LogP | 1.70 | 1.70 |
PSA | 33.20 Ų | 33.20 Ų |
Ring Strain | Low (chair) | Moderate (envelope) |
The similar LogP and PSA values suggest comparable solubility profiles, while reduced ring strain in piperidine may enhance synthetic accessibility .
Biological Relevance and Applications
Anticancer Activity
Compounds with analogous architectures (e.g., palbociclib analogs) demonstrate:
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Cell Cycle Arrest: G1 phase accumulation in MV4-11 leukemia cells (85% at 0.40 μM) .
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Antiproliferative Effects: GI values as low as 23 nM in cellular assays .
Future Directions
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Synthetic Optimization:
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Biological Profiling:
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Screen against kinase panels (CDK4/6, Aurora kinases) to identify lead candidates.
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Crystallographic Studies:
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Resolve the X-ray structure to guide structure-activity relationship (SAR) studies.
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